

bonding models for strained cyclic alkynes

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Compound of Interest

Compound Name: Cyclohexyne

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Introduction to Strained Cyclic Alkynes

A cycloalkyne is a cyclic organic compound featuring a carbon-carbon triple bond within a ring structure.^[3] The ideal geometry for the sp-hybridized carbons of an alkyne is a linear arrangement with a bond angle of 180°. ^[4] When the alkyne moiety is incorporated into a small or medium-sized ring (typically fewer than ten carbon atoms), this linearity is forcibly distorted, leading to significant angle strain.^{[3][5]} This inherent strain is the primary driver for the enhanced reactivity of these molecules compared to their linear counterparts.^{[5][6]} The smaller the ring, the greater the deviation from 180° and, consequently, the higher the ring strain and reactivity.^{[3][5]} Cyclooctyne is the smallest cycloalkyne that can be isolated and stored as a stable compound, while smaller cycloalkynes like **cyclohexyne** and cyclopentyne are highly reactive, transient intermediates.^[3]

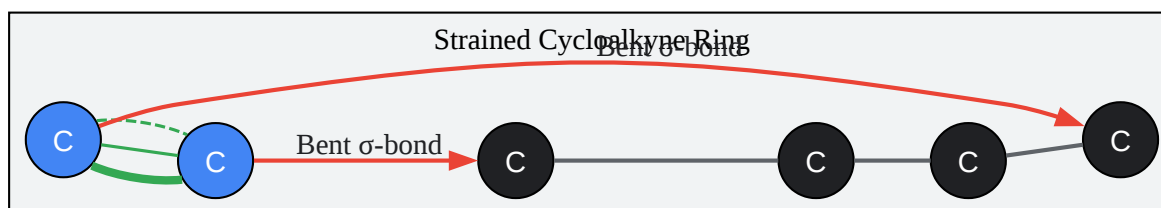
Core Bonding Models

The unique electronic structure of strained alkynes is best described by a combination of classical and modern bonding theories. These models help to explain the geometric distortions and unusual reactivity observed in these systems.

The Förster-Coulson-Moffitt (Bent-Bond) Model

One of the earliest and most intuitive models for describing bonding in strained rings is the concept of "bent bonds". In this model, the electron density of the C-C sigma bonds that form the ring does not lie along the direct internuclear axis. Instead, the orbitals overlap at an angle, creating arc-like bonds. For a strained alkyne, this concept is extended to the C(sp)–C(sp³) sigma bonds. The enforced bending of the alkyne unit leads to a rehybridization of the sp

carbons, imparting more p-character into the endocyclic sigma bonds. This results in weaker, more reactive sigma bonds and increased electron density pointing outwards from the ring, which contributes to the molecule's reactivity.



Bent-Bond Model for a Strained Cycloalkyne

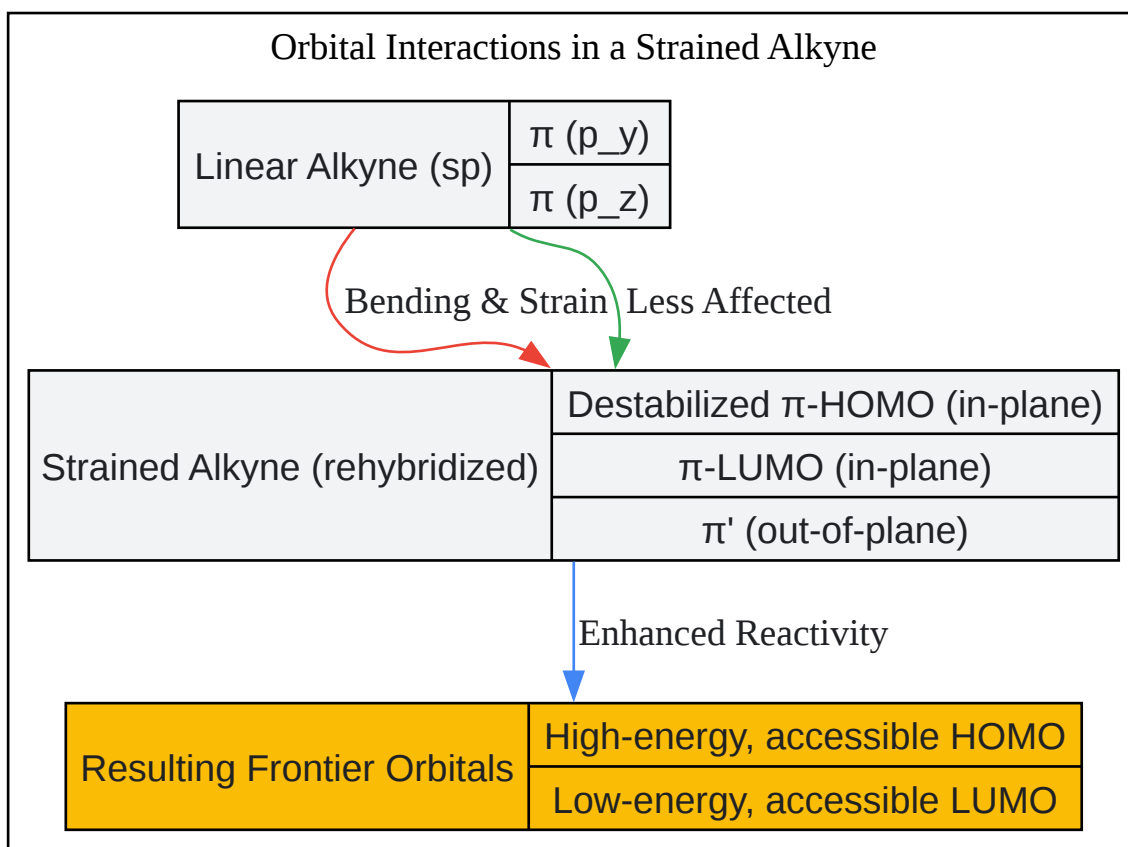
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Caption: Bent-bond model showing distorted orbital overlap.

The Walsh Model Adaptation

The Walsh model, originally developed for cyclopropane, provides a molecular orbital perspective on bonding in strained rings.^{[7][8]} It posits that the carbon atoms use sp^2 hybridization for the exocyclic C-H bonds and the endocyclic C-C bonds, with the remaining p-orbitals directed towards the center of the ring to form the basis of the ring's MOs.

For a strained alkyne, we can adapt this concept. The sp -hybridized carbons are forced to rehybridize, taking on more sp^2 -like character.^[4] The p-orbitals that would normally form two orthogonal π -bonds in a linear alkyne are distorted. One π -system (in the plane of the ring) becomes significantly destabilized and more accessible for reactions due to poor overlap. The other π -system (perpendicular to the ring plane) is less affected. This model explains the high-energy, HOMO-destabilized nature of the in-plane π -bond, making the strained alkyne an excellent electron donor in cycloaddition reactions.



Adapted Walsh model for strained alkyne orbitals.

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Caption: Adapted Walsh model for strained alkyne orbitals.

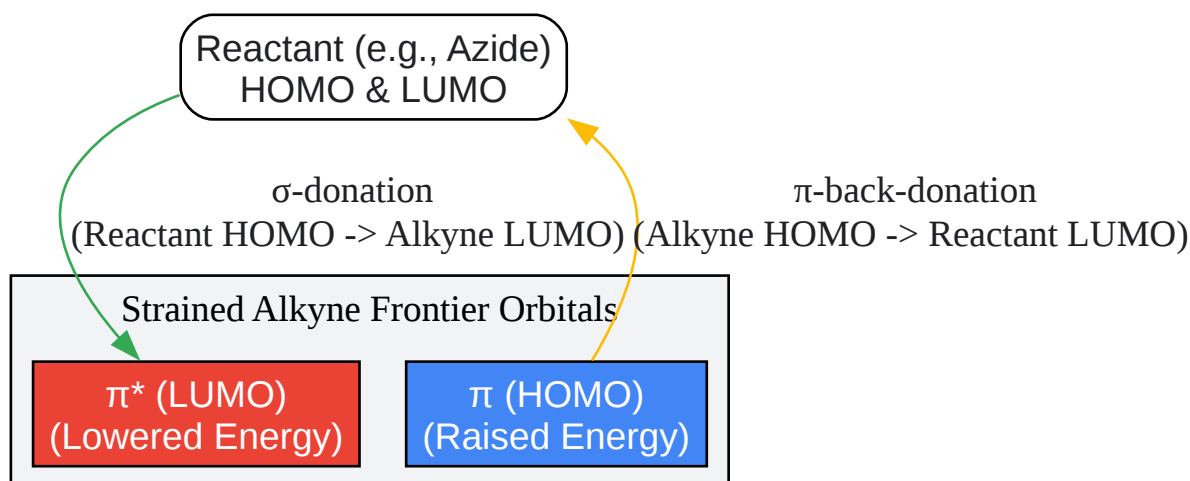
The Dewar-Chatt-Duncanson Model Analogy

The Dewar-Chatt-Duncanson model was developed to describe the bonding between a transition metal and an alkene or alkyne.^{[9][10]} It involves a synergistic interaction: σ -donation from the ligand's filled π -orbital to an empty metal d-orbital, and π -back-donation from a filled metal d-orbital to the ligand's empty π^* antibonding orbital.^{[11][12]}

This model provides a powerful analogy for understanding the reactivity of strained alkynes in catalyst-free cycloadditions. The distortion of the alkyne lowers the energy of its π^* (LUMO) orbital and raises the energy of its π (HOMO) orbital. In a reaction with an azide, for instance, the strained alkyne can simultaneously act as:

- A nucleophile: Donating electron density from its high-energy, destabilized π -HOMO.
- An electrophile: Accepting electron density into its low-energy, accessible π^* -LUMO.

This dual nature dramatically accelerates the reaction rate, forming the basis of "strain-promoted" click chemistry.[4][6]



Dewar-Chatt-Duncanson analogy for reactivity.

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Caption: Dewar-Chatt-Duncanson analogy for reactivity.

Quantitative Data on Strained Cyclic Alkynes

The degree of strain in a cycloalkyne directly correlates with its geometric parameters and thermodynamic instability. This data is crucial for predicting and understanding reactivity.

Table 1: Geometric Parameters of Selected Cycloalkynes

Cycloalkyne	Ring Size	C-C≡C Bond Angle (°)	C≡C Bond Length (Å)	Data Source
Acyclic Alkyne (e.g., 2-butyne)	N/A	~180°	~1.21 Å	Typical Values
Cyclononyne (9yne)	9	~168.3°	~1.21 Å	[2]
Cyclooctyne (COy)	8	~158.5°	~1.20 Å	[4]
Sila- cycloheptyne (Si- CHy)	7	~159.6°	~1.20 Å	[4]
Cycloheptyne (7yne)	7	~146.0°	~1.21 Å	[2]
Biaryl-derived Strained Alkynes	8	163-167°	N/A	[13]

Note: Bond angles and lengths are often determined by X-ray crystallography or computational modeling and can vary slightly based on substitution and environment.

Table 2: Strain and Reaction Energies of Selected Cycloalkynes

Cycloalkyne	Ring Strain Energy (kcal/mol)	Enthalpy of Hydrogenation (kcal/mol)	[3+2] Cycloaddition Activation Energy (with Methyl Azide, kcal/mol)	Data Source
Cyclopentyne	~100.4 (Calculated)	100.4	N/A	[6]
Cyclohexyne	~76.3 (Calculated)	76.3	N/A	[6]
Cycloheptyne	~56.6 (Calculated)	56.6	20.5 (Calculated)	[6]
Cyclooctyne	~10-14	N/A	21.6 (Calculated)	[2]
Cyclononyne	~2.9	~38	21.3 (Calculated)	[3][6]
4-Octyne (Acyclic)	0	~36	28.4 (Calculated)	[2][6]

Note: Strain energy can be calculated using various methods, such as heats of hydrogenation or isodesmic reactions, leading to some variation in reported values.[6][14][15][16]

Experimental Protocols

The synthesis and characterization of strained cyclic alkynes require specialized techniques due to their high reactivity.

General Synthesis of Strained Cycloalkynes

Strained cycloalkynes are typically generated in situ or synthesized through stable precursors. Common methods include:

- Oxidation of Cyclic Bishydrazones: A widely used method involves the oxidation of a cyclic bishydrazone (derived from the corresponding cyclic diketone) with reagents like mercury(II) oxide or lead(IV) acetate.[3]

- Protocol: The cyclic diketone is first reacted with hydrazine to form the bishydrazone. This intermediate is then dissolved in an appropriate solvent (e.g., THF, dichloromethane) and treated with the oxidizing agent at low temperatures. The highly reactive cycloalkyne is generated upon decomposition of the resulting diazene intermediate.
- Elimination Reactions: Dehydrohalogenation of a cyclic vinyl halide using a strong base (e.g., sodium amide, potassium tert-butoxide) can generate the cycloalkyne, which is often trapped immediately by a reaction partner.^[3]
- From Biaryl Diols: Stable, functionalized strained alkynes can be prepared from 2,2'-dihydroxy-biaryls by reaction with a dialkyne-containing linker.^[13]

Key Characterization Techniques

- X-ray Crystallography: This is the definitive method for determining the precise molecular structure, including the critical C-C≡C bond angles and C≡C bond lengths that quantify the degree of strain.^{[4][13]}
 - Methodology: Single crystals suitable for X-ray diffraction are grown, typically by slow evaporation of a solvent or vapor diffusion.^[4] The crystal is mounted and cooled to a low temperature (e.g., 110 K) to minimize thermal motion. Diffraction data is collected and processed to solve and refine the crystal structure.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR: The chemical shift of a terminal alkynyl proton (if present) appears in the range of δ 2-3 ppm.^{[1][17]} In strained systems, the protons on the carbons adjacent to the alkyne can show shifts that are indicative of the ring's conformation and strain.
 - ¹³C NMR: The sp-hybridized carbons of alkynes resonate between δ 60-100 ppm.^{[1][18]} This region is distinct from that of alkene (δ 100-150 ppm) and alkane (δ 10-50 ppm) carbons. The exact chemical shift can be influenced by the ring strain.
- Infrared (IR) Spectroscopy:
 - The C≡C triple bond stretch in alkynes gives a characteristic absorption band. For internal alkynes, this band appears in the 2100-2260 cm⁻¹ region.^{[17][19]} The intensity of this

absorption is often weak and can be absent in symmetrical molecules. Strain can influence the frequency and intensity of this vibration.

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